Acrylamide is a white, odorless, crystalline solid that is soluble in water, ethanol, and acetone. [] It is classified as a vinyl monomer due to the presence of a vinyl group (CH2=CH-) in its structure. [] While acrylamide has various industrial applications, its presence in food has raised significant concerns due to its potential health risks. [, ] This analysis will focus on its role in scientific research, particularly its formation in food and its toxicological effects.
Acrylamide readily undergoes polymerization reactions, forming polyacrylamide, a widely used polymer. [, , ] The double bond in the vinyl group participates in addition polymerization, leading to the formation of long chains. In biological systems, acrylamide can react with nucleophilic groups like sulfhydryl groups (-SH) present in proteins and DNA. [, , ] This covalent modification can alter protein structure and function and potentially lead to DNA damage.
Acrylamide's toxicity is primarily attributed to its ability to form covalent adducts with proteins and DNA. [, , ] In the nervous system, acrylamide targets nerve terminals, leading to axonal degeneration. [] It disrupts growth cone morphology, causing loss of filopodia and impairing axonal growth. [] Acrylamide also interferes with the function of glutathione S-transferases (GSTs), a family of detoxification enzymes that play a crucial role in protecting cells from oxidative stress. [, ]
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in molecular biology and biochemistry. [] It separates charged molecules, such as proteins and DNA, based on their size and charge. Polyacrylamide gels, formed by the polymerization of acrylamide and a cross-linking agent like bisacrylamide, provide a porous matrix through which the molecules migrate. [] The pore size can be controlled by adjusting the concentration of acrylamide and bisacrylamide, allowing for the separation of molecules over a wide range of sizes.
Acrylamide's specific neurotoxic effects make it a valuable tool for studying the mechanisms of nerve damage. [, , ] Researchers have used acrylamide to induce peripheral neuropathy in animal models, mimicking the symptoms observed in humans exposed to high levels of acrylamide. These studies have provided insights into the cellular and molecular events that underlie acrylamide-induced neurotoxicity.
Acrylamide is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC). [, ]
The presence of acrylamide in food has raised concerns about its potential health effects. [, , , ] Foods high in acrylamide include potato chips, french fries, coffee, and bread. [, , , ] Several strategies have been proposed to reduce acrylamide formation during cooking, such as lowering cooking temperatures, using different potato varieties, and adding food additives. [, , , , ]
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